An In-depth Technical Guide to 4-Ethynyl-2-methoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethynyl-2-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethynyl-2-methoxypyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The document details the structural and physicochemical characteristics of the molecule, explores its synthesis—primarily through Sonogashira coupling—and discusses its reactivity, with a focus on the versatile ethynyl group. Furthermore, this guide elucidates the potential applications of 4-Ethynyl-2-methoxypyridine in drug discovery and development, drawing on the established importance of both the pyridine scaffold and terminal alkyne functionalities in bioactive molecules. Experimental protocols and characterization data are presented to provide a practical resource for researchers working with this compound.
Introduction: The Significance of Substituted Pyridines in Modern Chemistry
Pyridine and its derivatives are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to advanced materials. Their unique electronic properties, ability to participate in hydrogen bonding, and versatile reactivity make them privileged scaffolds in drug design. The introduction of an ethynyl group onto the pyridine ring, as seen in 4-Ethynyl-2-methoxypyridine, further enhances its utility, providing a reactive handle for a variety of chemical transformations. The methoxy group also plays a crucial role, influencing the molecule's electronic properties, solubility, and metabolic stability. This guide aims to be a definitive resource on 4-Ethynyl-2-methoxypyridine for scientists and researchers, providing in-depth technical information to facilitate its use in the laboratory and in the design of novel molecular entities.
Physicochemical Properties of 4-Ethynyl-2-methoxypyridine
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This section details the key identifiers and characteristics of 4-Ethynyl-2-methoxypyridine.
Chemical Structure and Identifiers
The structure of 4-Ethynyl-2-methoxypyridine features a pyridine ring substituted with an ethynyl group at the 4-position and a methoxy group at the 2-position.
Figure 1: Chemical structure of 4-Ethynyl-2-methoxypyridine.
Table 1: Key Identifiers for 4-Ethynyl-2-methoxypyridine
| Identifier | Value | Source |
| CAS Number | 1060816-39-8 | [1] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| InChI | InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | [2] |
| InChIKey | PDGGEISQQSILHC-UHFFFAOYSA-N | [2] |
| SMILES | COC1=NC=CC(=C1)C#C | [2] |
Physical Properties
Experimentally determined physical properties for 4-Ethynyl-2-methoxypyridine are not widely reported in the literature. The following table includes computed data, which can serve as a useful estimation for experimental design.
Table 2: Computed Physical Properties of 4-Ethynyl-2-methoxypyridine
| Property | Value | Source |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 22.1 Ų | [3] |
| Monoisotopic Mass | 133.05276 Da | [2] |
Note: These properties are computationally predicted and should be used as estimates. Experimental verification is recommended.
Synthesis and Reactivity
The synthesis of 4-Ethynyl-2-methoxypyridine typically involves the introduction of the ethynyl group onto a pre-functionalized 2-methoxypyridine ring. The Sonogashira coupling is a powerful and widely used method for this transformation.
Synthesis via Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Figure 2: General workflow for the synthesis of 4-Ethynyl-2-methoxypyridine.
Explanatory Note on the Workflow: The synthesis commences with a Sonogashira cross-coupling reaction between a 4-halo-2-methoxypyridine (iodide or bromide being the most common) and a protected terminal alkyne, such as trimethylsilylacetylene. The use of a protected alkyne is often preferred to prevent self-coupling side reactions. The reaction is catalyzed by a palladium(0) species, often generated in situ, and a copper(I) salt, in the presence of an amine base which also serves as the solvent in many cases. Following the successful coupling, the protecting group (e.g., trimethylsilyl) is removed under mild basic conditions to yield the final product, 4-Ethynyl-2-methoxypyridine.
Detailed Experimental Protocol (Illustrative)
The following protocol is a general representation of a Sonogashira coupling reaction and should be optimized for the specific substrates and scale.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methoxypyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
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Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine). To this mixture, add trimethylsilylacetylene (1.2-1.5 eq) via syringe.
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Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-((trimethylsilyl)ethynyl)-2-methoxypyridine.
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Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol. Add a base like potassium carbonate (K₂CO₃) and stir at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
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Final Purification: After completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield pure 4-Ethynyl-2-methoxypyridine.
Chemical Reactivity
The chemical reactivity of 4-Ethynyl-2-methoxypyridine is dominated by the ethynyl group and the pyridine ring.
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Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:
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Click Chemistry: The ethynyl group can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles, a valuable linkage in medicinal chemistry and bioconjugation.
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Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to extend the conjugated system.
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Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct more complex heterocyclic systems.
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Hydration and other additions: The triple bond can undergo hydration to form a methyl ketone or be subjected to various other addition reactions.
-
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Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy group at the 2-position and the electron-withdrawing ethynyl group at the 4-position influence the reactivity of the ring towards electrophilic and nucleophilic substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electronic effects of the substituents. The acetylenic proton typically appears as a singlet in the range of δ 3.0-3.5 ppm. The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm. The pyridine protons will appear in the aromatic region (δ 6.5-8.5 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The acetylenic carbons are expected in the range of δ 70-90 ppm. The methoxy carbon will be around δ 55 ppm. The pyridine ring carbons will appear in the aromatic region (δ 110-165 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 4-Ethynyl-2-methoxypyridine will exhibit characteristic absorption bands for the functional groups present.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~2100-2260 | C≡C stretch | Alkyne |
| ~1600, 1480 | C=C and C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~2850-3000 | C-H stretch | Methoxy and Alkyl |
Mass Spectrometry (MS)
In mass spectrometry, 4-Ethynyl-2-methoxypyridine is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (133.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the ethynyl group, or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
The unique combination of a pyridine ring, an ethynyl group, and a methoxy group makes 4-Ethynyl-2-methoxypyridine a highly attractive building block in medicinal chemistry.
Figure 3: The role of 4-Ethynyl-2-methoxypyridine's structural features in its potential applications.
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Kinase Inhibitors: The pyridine scaffold is a common feature in many approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The ethynyl group can be used to form covalent bonds with cysteine residues in the active site or to explore deeper pockets within the binding site. The methoxy group can enhance solubility and fine-tune electronic properties for optimal binding.
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G-Protein Coupled Receptor (GPCR) Ligands: The diverse substitution patterns possible on the pyridine ring, facilitated by the ethynyl handle, allow for the generation of libraries of compounds to screen against various GPCRs.
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Antiviral and Other Therapeutic Areas: Ethynyl-containing compounds have shown promise as antiviral agents, and the pyridine nucleus is present in a wide range of drugs with diverse therapeutic applications.
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Molecular Probes and Bioconjugation: The terminal alkyne is a prime functional group for "click" chemistry, allowing for the straightforward attachment of fluorescent dyes, affinity tags, or other biomolecules. This makes 4-Ethynyl-2-methoxypyridine a valuable tool for chemical biology research.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Ethynyl-2-methoxypyridine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Ethynyl-2-methoxypyridine is a versatile and valuable building block for organic synthesis, with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a pyridine core, a reactive ethynyl group, and a modulating methoxy group provides a rich platform for the design and synthesis of novel functional molecules. While experimental data for this specific compound is still emerging, this guide provides a solid foundation of its chemical properties, synthetic routes, and potential applications, serving as a valuable resource for researchers looking to harness the potential of this promising molecule.
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